molecular formula C21H25ClN2O3S B2584351 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide CAS No. 941990-76-7

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2584351
CAS No.: 941990-76-7
M. Wt: 420.95
InChI Key: OPUCDXFNAAEZEW-UHFFFAOYSA-N
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include a piperidine ring, a sulfonyl group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative under basic conditions.

    Attachment of the Chlorophenyl Moiety: The chlorophenyl group is attached through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the sulfonylated piperidine.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptor proteins, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide: Similar structure but with a bromine atom instead of a chlorine atom.

    2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

The uniqueness of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group, chlorophenyl moiety, and sulfonyl group in the piperidine ring system makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-2-16-6-10-18(11-7-16)23-21(25)15-19-5-3-4-14-24(19)28(26,27)20-12-8-17(22)9-13-20/h6-13,19H,2-5,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUCDXFNAAEZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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